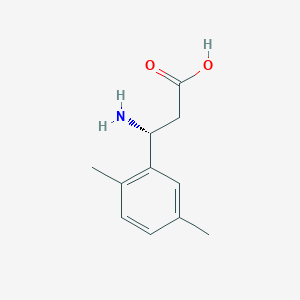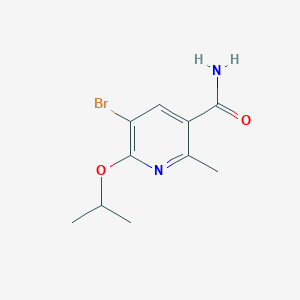
ChlorproethazineHCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorproethazine hydrochloride is a compound belonging to the phenothiazine group. It is primarily used as a muscle relaxant or tranquilizer and has been marketed in Europe as a topical cream for the treatment of muscle pain .
準備方法
Chlorproethazine hydrochloride can be synthesized from a diphenylsulfide derivative. The general synthetic route involves the alkylation of 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline with 3-chloro-1-diethylaminopropane, leading to an intermediate. This intermediate undergoes ring closure by nucleophilic aromatic displacement, resulting in the formation of chlorproethazine. The final step uses copper powder in a form of the Ullmann condensation (Goldberg reaction) .
化学反応の分析
Chlorproethazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学的研究の応用
Chlorproethazine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying phenothiazine derivatives and their chemical properties.
Biology: It is utilized in research on muscle relaxants and their effects on biological systems.
Medicine: It has been studied for its potential use in treating muscle pain and related conditions.
Industry: It is used in the formulation of topical creams and other pharmaceutical products.
作用機序
Chlorproethazine hydrochloride exerts its effects by acting as an antagonist on various postsynaptic receptors, including dopaminergic and serotonergic receptors. This antagonistic action leads to its muscle relaxant and tranquilizing effects. The molecular targets and pathways involved include the inhibition of dopamine and serotonin receptors, which play a role in muscle relaxation and sedation .
類似化合物との比較
Chlorproethazine hydrochloride is unique among phenothiazine derivatives due to its specific chemical structure and pharmacological properties. Similar compounds include:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Trifluoperazine: Used as an antipsychotic. Chlorproethazine hydrochloride stands out due to its specific use as a muscle relaxant and its unique synthetic route.
特性
分子式 |
C17H20Cl2N2S |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
1-chloro-N,N-dimethyl-3-phenothiazin-10-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)13(11-18)12-20-14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)20;/h3-10,13H,11-12H2,1-2H3;1H |
InChIキー |
RUDUUPQAGUFKSH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(CN1C2=CC=CC=C2SC3=CC=CC=C31)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13057688.png)
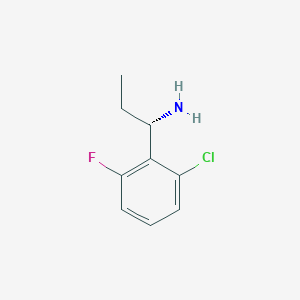
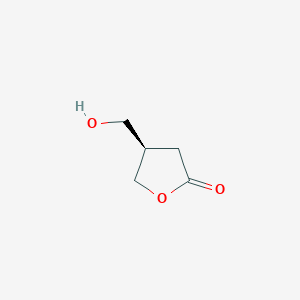
![4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13057704.png)
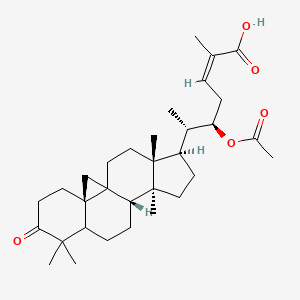

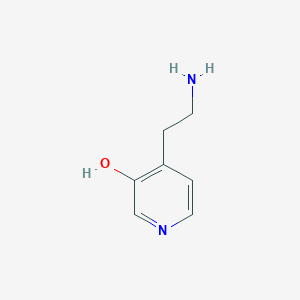
![2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-](/img/structure/B13057755.png)
![3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine](/img/structure/B13057756.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)
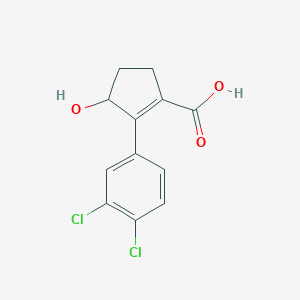
![ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate](/img/structure/B13057765.png)
